5-Methyl-2-(3-methylphenoxy)aniline
Overview
Description
5-Methyl-2-(3-methylphenoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group and a phenoxy group attached. The phenoxy group itself consists of a benzene ring with a methyl group attached, connected to the main benzene ring through an oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
- The research on the synthesis of complex molecules often involves aniline derivatives as intermediates or target molecules. For instance, Pimenova et al. (2003) detailed the synthesis and reactions of certain fluorinated compounds using aniline derivatives, showing their potential in creating novel chemical entities with specific properties (Pimenova et al., 2003).
- Studies on the synthesis of 4-phenylamino-3-quinolinecarbonitriles by Boschelli et al. (2001) as potent inhibitors of Src kinase activity indicate the pharmaceutical applications of aniline derivatives in developing new drugs (Boschelli et al., 2001).
Environmental and Material Applications
- Aniline derivatives have also been studied for their environmental impact and applications in pollution treatment. For example, Boonrattanakij et al. (2009) investigated the degradation of 2,6-dimethyl-aniline by hydroxyl radicals, providing insights into the environmental behavior of these compounds and their removal from water sources (Boonrattanakij et al., 2009).
- Zhang et al. (2009) explored the use of superparamagnetic Fe3O4 nanoparticles for the catalytic oxidation of phenolic and aniline compounds, highlighting the potential of aniline derivatives in environmental remediation technologies (Zhang et al., 2009).
Analytical and Sensing Applications
- Aniline derivatives are also instrumental in developing sensors and analytical methodologies. Jin and Yan (2021) demonstrated a bi-functionalized luminescent metal-organic framework for highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine, underscoring the role of aniline derivatives in biomedical and environmental monitoring (Jin & Yan, 2021).
Advanced Materials
- The creation of electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor by Li et al. (2017) demonstrates the potential application of aniline derivatives in developing new materials for electronic and optical devices (Li et al., 2017).
Safety and Hazards
The safety data sheet for anilines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . Specific safety and hazard information for 5-Methyl-2-(3-methylphenoxy)aniline would likely be similar, but may vary depending on the specific conditions and handling procedures.
Properties
IUPAC Name |
5-methyl-2-(3-methylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-14-7-6-11(2)9-13(14)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOXWCOVBVUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279513 | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-87-3 | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(3-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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